6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
The compound 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or cardiovascular benefits.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: can be compared with similar compounds such as:
6-Hydroxy-4-methylquinolin-2(1H)-one derivatives: These compounds share some structural similarities and are also studied for their pharmacological activities.
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research and development.
The uniqueness of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-(4-METHOXYPHENYL)-5,9-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in various applications .
Properties
Molecular Formula |
C31H33NO6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C31H33NO6/c1-18-23-14-25-26(20-7-9-22(36-3)10-8-20)17-37-28(25)19(2)29(23)38-30(34)24(18)15-27(33)32-13-12-31(35)11-5-4-6-21(31)16-32/h7-10,14,17,21,35H,4-6,11-13,15-16H2,1-3H3 |
InChI Key |
IPRBAVHFEKFSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)N5CCC6(CCCCC6C5)O |
Origin of Product |
United States |
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